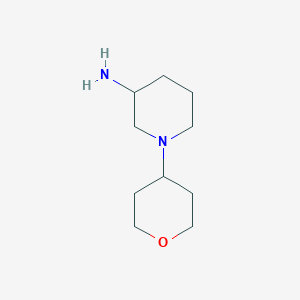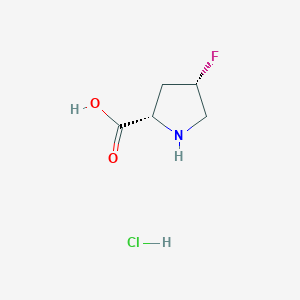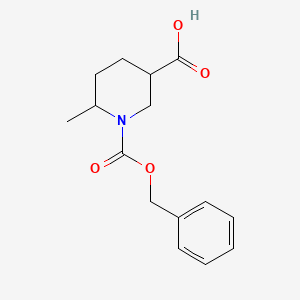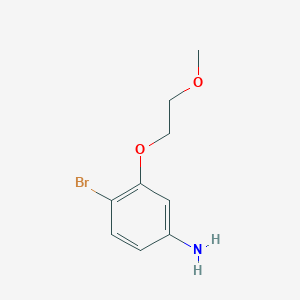
1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine
概要
説明
1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine is a chemical compound with the molecular formula C10H20N2O . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, the reaction was carried out at 90°C for 1.5 hours under argon protection . Another method involved heating the reaction mixture to 200°C for 1 minute in a microwave reactor .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a tetrahydropyran ring via an amine group .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.28 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Catalysis and Synthesis
- FeCl3-Catalysed C-N Coupling Reaction : The compound was involved in reactions between cyclic ethers and heterocyclic amines, using FeCl3.6H2O as a catalyst, leading to the creation of various 2-hydroxypyrrolidine/piperidine derivatives (Mani, Ahamed Fazul Mohamed, Karakkakal, & Khan, 2014).
Pharmaceutical Synthesis
- N-TFA-Gly-Bt Based Stereoselective Synthesis : This process creates chiral substituted 3-amino tetrahydro-2H-pyran-2-ones with high levels of stereoselectivity, important for pharmaceutical applications (Han et al., 2019).
Heterocyclic Chemistry
- Synthesis of Pyrimidines and Isoquinolines : The compound is used in the creation of various heterocyclic structures, important in medicinal chemistry and drug design (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).
- Fused and Spiro Nitrogen Heterocycles of Quinuclidine : Used in the synthesis of quinuclidine and its C-nucleosides, showcasing its versatility in creating complex nitrogen-containing cycles (Hamama, Zoorob, & El‐Magid, 2011).
Organocatalysis
- Polysubstituted Piperidines and Tetrahydropyrans : Demonstrated in the synthesis of these compounds from aldehydes and nitroolefins, highlighting its utility in organocatalysis (Wang, Zhu, & Ma, 2011).
Material Science
- Intercalation into α-Titanium Hydrogenphosphate : Studies on the intercalation of heterocyclic amines into α-titanium hydrogenphosphate have shown its potential in material science applications (Nunes & Airoldi, 2000).
Library Synthesis
- Assembly of Heterocyclic Libraries : Utilized in the creation of diverse heterocyclic libraries, beneficial for high-throughput screening in drug discovery (Cui et al., 2012).
Safety and Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
The primary target of 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine is the Kappa Opioid Receptor (KOR) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.
Mode of Action
This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other substances, preventing the receptor’s usual effects.
Biochemical Pathways
The KOR is involved in various biochemical pathways related to pain perception and mood regulation. By acting as an antagonist, this compound can influence these pathways and potentially alleviate symptoms of conditions like pain and mood disorders .
Pharmacokinetics
The compound has been reported to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it is well-absorbed into the body, distributed to the necessary sites, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, or the extent to which it can reach its target and exert its effects.
Result of Action
By blocking the KOR, this compound can alter the receptor’s normal functions. This can lead to changes at the molecular and cellular levels, potentially resulting in therapeutic effects for conditions like pain and mood disorders .
生化学分析
Biochemical Properties
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid phosphatase, which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the κ-opioid receptor, which is involved in the regulation of mood and pain . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, leading to changes in their activity. For instance, its interaction with the κ-opioid receptor results in the inhibition of the receptor’s activity, which in turn affects downstream signaling pathways . Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as pain relief or mood regulation, without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to organs or tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . The effects on metabolic flux and metabolite levels are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(oxan-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXABPZZKMDBJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)



![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)
![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)



